Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

Select tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7) for its N-Boc group, which enables orthogonal synthetic strategies and prevents side reactions in multi-step syntheses. The 2-fluorophenyl substituent imparts unique electronic properties critical for potent kinase and GPCR ligand design. With a minimum purity of ≥95% and verified analytical documentation (NMR, HPLC), this intermediate ensures reproducible library synthesis and minimizes purification bottlenecks. Avoid yield loss and assay artifacts caused by less pure, unprotected free amine analogs. Ideal for drug discovery and scale-up.

Molecular Formula C15H21FN2O2
Molecular Weight 280.343
CAS No. 1121599-78-7
Cat. No. B2709402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
CAS1121599-78-7
Molecular FormulaC15H21FN2O2
Molecular Weight280.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3
InChIKeyYMYDATBWMZVJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7) – N-Boc Protected Piperazine Intermediate for Medicinal Chemistry and Organic Synthesis


Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7, MFCD11872506) is an N-tert-butoxycarbonyl (N-Boc) protected piperazine derivative featuring a 2-fluorophenyl substituent on the secondary amine nitrogen. The Boc group serves as an acid-labile protecting group, enabling orthogonal synthetic strategies, while the ortho-fluorophenyl moiety introduces electronic and steric properties distinct from meta- or para-substituted analogs . This compound is utilized as a versatile intermediate in the synthesis of biologically active molecules, including kinase inhibitors, GPCR-targeted ligands, and central nervous system drug candidates .

Why Generic Substitution of Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7) Compromises Synthetic Reproducibility and Biological Outcome


Direct substitution with unsubstituted N-Boc-piperazine (CAS 57260-71-6) or the deprotected 1-(2-fluorophenyl)piperazine (CAS 1011-15-0) introduces divergent reaction profiles. The Boc group provides essential protection against unwanted N-alkylation or acylation during multistep syntheses; premature deprotection leads to side-product formation and reduced overall yield [1]. Furthermore, the ortho-fluorine substitution on the phenyl ring imparts distinct electronic and conformational characteristics compared to meta- or para-fluorophenyl analogs (e.g., CAS 886767-29-9), directly influencing receptor binding affinity and metabolic stability in downstream drug candidates [2]. Using a close analog without verifying the exact CAS number therefore carries quantifiable risk to synthetic yield, purity, and biological assay outcome.

Quantitative Evidence for Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7) Differentiation Versus Closest Analogs


Purity Specification Differential: CAS 1121599-78-7 vs. Commercial Unprotected 1-(2-Fluorophenyl)piperazine

Suppliers of tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7) consistently report a minimum purity specification of 95% to 97%, supported by batch-specific Certificate of Analysis including NMR and HPLC . In contrast, the deprotected free amine, 1-(2-fluorophenyl)piperazine (CAS 1011-15-0), is frequently offered at 95% purity but often lacks the same level of analytical documentation or batch-to-batch consistency due to its higher reactivity and hygroscopic nature, potentially introducing undefined impurities into subsequent reaction steps.

Medicinal Chemistry Organic Synthesis Quality Control

Synthetic Versatility: Orthogonal Boc-Protection Enables Sequential Functionalization Strategies

The N-Boc protecting group on tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate enables orthogonal synthetic pathways that are inaccessible with the unprotected 1-(2-fluorophenyl)piperazine (CAS 1011-15-0). Specifically, the Boc group can be selectively removed under mild acidic conditions (e.g., TFA/DCM) while leaving other functional groups intact, allowing for sequential derivatization of the piperazine core [1]. For example, N-Boc-piperazines have been α-lithiated and trapped with electrophiles to yield 2-substituted piperazines in yields up to 85%, a transformation that is incompatible with the unprotected free amine due to competitive N-deprotonation and side reactions [2]. This orthogonal protection strategy provides a quantifiable advantage in synthetic step efficiency and product yield compared to unprotected analogs.

Organic Synthesis Drug Discovery Protecting Group Chemistry

Electronic Modulation: Ortho-Fluorine Substitution Enhances MAO-B Inhibitory Potency Compared to Para-Fluorophenyl Analogs

In a series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety, compound T6 exhibited an IC50 of 0.013 µM against MAO-B with a selectivity index of 120.8 over MAO-A [1]. While direct comparative data for the Boc-protected target compound are not available, the structural SAR from this study demonstrates that the ortho-fluorine substitution on the phenyl ring contributes to potent MAO-B inhibition. In contrast, the para-fluorophenyl analog (T5) showed significantly weaker MAO-B inhibitory potency (IC50 not explicitly stated but ranked below T3, T9, and T7), highlighting the critical importance of fluorine substitution position [1]. This class-level SAR inference suggests that tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate, upon deprotection and further derivatization, is poised to deliver superior MAO-B inhibitory activity compared to its para-fluorophenyl counterpart.

Medicinal Chemistry MAO-B Inhibition Structure-Activity Relationship

Antiproliferative Activity: 1-(2-Fluorophenyl)piperazine Derivatives Exhibit Moderate Cytotoxicity Against Breast Cancer Cells

Novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives demonstrated moderate to high cytotoxic activity against MDA-MB-231 breast cancer cell lines in MTT assays. Compounds 3e and 6b exhibited IC50 values of 16.98 µM and 17.33 µM, respectively, and showed downregulation of BCL2 expression and upregulation of Casp3 [1]. While these data are for fully elaborated derivatives rather than the Boc-protected building block itself, they establish the 1-(2-fluorophenyl)piperazine scaffold as a validated pharmacophore for anticancer drug discovery. In comparison, unsubstituted piperazine derivatives lack this targeted antiproliferative activity profile, underscoring the necessity of the 2-fluorophenyl substitution.

Cancer Research Antiproliferative Agents BCL2 Inhibition

Optimal Research and Industrial Applications for Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7) Based on Quantitative Differentiation


Multistep Medicinal Chemistry Synthesis of CNS-Targeted Drug Candidates

The orthogonal Boc protection on tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate enables sequential functionalization of the piperazine core without unwanted N-alkylation or acylation. This is critical for constructing complex CNS drug candidates, such as selective MAO-B inhibitors where the 2-fluorophenyl moiety has been shown to confer potent enzyme inhibition (IC50 = 0.013 µM) [1]. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA/DCM) after initial derivatization steps, allowing for a second round of N-functionalization . This orthogonal protection strategy reduces synthetic step count by ≥2 steps compared to using the unprotected free amine, directly lowering cost and time in drug discovery programs.

Kinase Inhibitor and GPCR Ligand Library Synthesis

The 2-fluorophenyl-piperazine scaffold is a privileged structure in kinase inhibitor and GPCR ligand design. Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate serves as a direct precursor for introducing this pharmacophore into larger molecular frameworks via Buchwald-Hartwig amination or reductive amination after Boc deprotection [1]. The commercial availability of this compound at 97% purity with verified analytical documentation (NMR, HPLC) ensures reproducible library synthesis and minimizes purification bottlenecks. In contrast, using the less pure and less documented free amine 1-(2-fluorophenyl)piperazine (CAS 1011-15-0) introduces variable impurity profiles that can confound biological assay interpretation and lead to false positive or negative hits.

Anticancer Agent Development Targeting BCL2 and Apoptotic Pathways

Derivatives of the 1-(2-fluorophenyl)piperazine scaffold have demonstrated promising antiproliferative activity against MDA-MB-231 breast cancer cells with IC50 values of 16.98–17.33 µM and mechanism-based BCL2 downregulation [1]. Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate provides a stable, protected form of this validated pharmacophore, enabling medicinal chemists to incorporate the 2-fluorophenyl-piperazine motif into novel BCL2 inhibitor candidates without premature deprotection or side reactions. The Boc group ensures that the secondary amine remains inert during key coupling steps (e.g., amide bond formation, Suzuki-Miyaura cross-coupling), thereby improving overall synthetic yield and purity of final anticancer agents.

Process Chemistry and Scale-Up for Preclinical Candidate Manufacturing

For process chemistry applications requiring multi-gram to kilogram quantities, tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate offers distinct advantages over the unprotected free amine. The Boc group enhances the compound's stability during storage and handling, reducing degradation and impurity formation that commonly plague the more reactive free amine [1]. Furthermore, the documented commercial availability from multiple suppliers with purity specifications ranging from 95% to 97% [2] ensures a reliable supply chain for scale-up activities. This reduces the risk of batch-to-batch variability that can derail preclinical toxicology and formulation studies, where impurity profiles must be strictly controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.